molecular formula C13H12N2 B15032609 1-Ethyl-1H-perimidine CAS No. 27228-30-4

1-Ethyl-1H-perimidine

Cat. No.: B15032609
CAS No.: 27228-30-4
M. Wt: 196.25 g/mol
InChI Key: CQHQYCYSGAZQKE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with ethyl ketones. This reaction can be carried out under various conditions, including microwave irradiation, ultrasound, and grinding, using different catalysts such as ionic liquids, acids, metals, and nanocatalysts . Industrial production methods often focus on optimizing these conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethyl-1H-perimidine undergoes various chemical reactions, including:

Major products formed from these reactions include substituted perimidines, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-perimidine involves its interaction with molecular targets such as proteins and enzymes. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can lead to the inhibition of microbial growth or the modulation of inflammatory responses.

Comparison with Similar Compounds

1-Ethyl-1H-perimidine can be compared with other perimidine derivatives, such as:

The uniqueness of this compound lies in its specific electronic properties and the ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

27228-30-4

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-ethylperimidine

InChI

InChI=1S/C13H12N2/c1-2-15-9-14-11-7-3-5-10-6-4-8-12(15)13(10)11/h3-9H,2H2,1H3

InChI Key

CQHQYCYSGAZQKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CC=CC3=C2C1=CC=C3

solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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